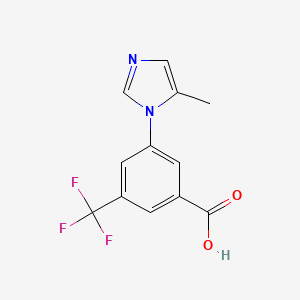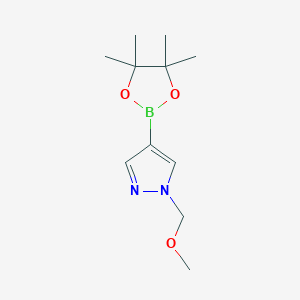![molecular formula C14H15ClN2O2 B1530613 1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione CAS No. 1415719-04-8](/img/structure/B1530613.png)
1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine-2,4-dione derivatives has been reported in the literature . These compounds are typically synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione" .Aplicaciones Científicas De Investigación
Molecular and Crystal Structure
Research on compounds structurally related to 1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione has led to insights into their molecular and crystal structures. For instance, studies have detailed the synthesis and characterization of pyrrolidine diones, revealing their complex structural attributes, including rigid ring systems and intramolecular hydrogen bonding, which contribute to their physical properties and potential reactivity (Ratajczak-Sitarz et al., 1990).
Synthesis and Chemical Properties
Research has explored various synthetic routes and chemical properties of pyrrolidine diones. These studies include methodologies for acylating pyrrolidine diones to produce 3-acyltetramic acids, showcasing the versatility of these compounds in organic synthesis (Jones et al., 1990). Another area of investigation is the one-step synthesis of disubstituted pyrroles from the condensation of diones, highlighting the potential of pyrrolidine diones in facilitating efficient synthetic pathways for complex heterocyclic compounds (Klappa et al., 2002).
Pharmacological Applications
Some derivatives of pyrrolidine diones have been investigated for their pharmacological properties. For example, studies on N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones have examined their anticonvulsant properties, indicating the potential of these compounds in developing new treatments for epilepsy (Kamiński et al., 2013).
Photoluminescent Materials
Pyrrolidine diones have also been incorporated into photoluminescent materials. Research on conjugated polymers containing pyrrolo[3,4-c]pyrrole units has explored their application in electronic devices due to their strong photoluminescence and stability (Beyerlein & Tieke, 2000).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(cyclopropylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-10-3-5-11(6-4-10)17-13(18)7-12(14(17)19)16-8-9-1-2-9/h3-6,9,12,16H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPYRVWWNFLNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)
![8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1530535.png)
![4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1530536.png)
![[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1530538.png)
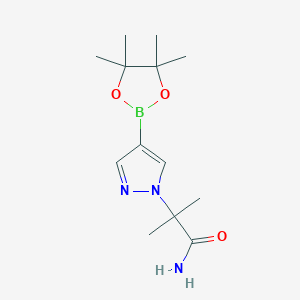
![4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1530540.png)
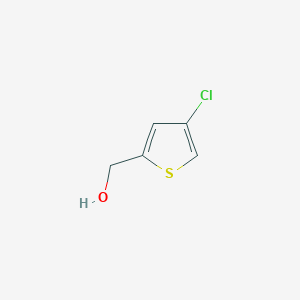
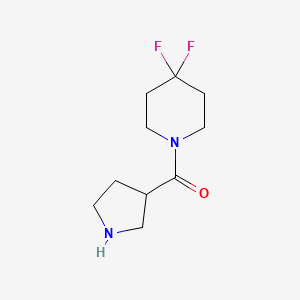
![methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B1530546.png)
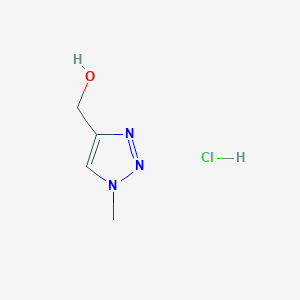
![8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B1530548.png)
![5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1530549.png)
